Product packaging for 1-(4-Nitrobenzyl)-1H-benzotriazole(Cat. No.:CAS No. 27799-81-1)

1-(4-Nitrobenzyl)-1H-benzotriazole

Cat. No.: B1619803
CAS No.: 27799-81-1
M. Wt: 254.24 g/mol
InChI Key: ZVDRIJWDOUDSQX-UHFFFAOYSA-N
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Description

Significance of the Benzotriazole (B28993) Nucleus in Contemporary Chemical Research

The significance of benzotriazole in modern chemistry stems from its adaptability as a synthetic tool and its inherent biological activity. nih.govukaazpublications.com This has made it a privileged scaffold in medicinal chemistry and a valuable component in materials science. gsconlinepress.comnih.gov

Benzotriazole is highly regarded as a versatile synthetic auxiliary in organic chemistry. lupinepublishers.combsb-muenchen.denih.gov Its utility lies in its ability to be easily introduced into a molecule and to function as an excellent leaving group. lupinepublishers.comlupinepublishers.com This dual nature, combined with its inexpensive and stable characteristics, makes it an ideal tool for a multitude of chemical transformations. bsb-muenchen.denih.gov The benzotriazole group can activate the carbon atom to which it is attached for various reactions, including deprotonation and behaving as an electron donor. bsb-muenchen.de

First reported as a synthetic auxiliary in 1980, benzotriazole has since been instrumental in the synthesis of complex monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. lupinepublishers.comlupinepublishers.com Its applications are extensive and include acylation, aroylation, and substitution reactions. lupinepublishers.comlupinepublishers.com For instance, N-acylbenzotriazoles are effective acylating agents, offering advantages over traditional acid chlorides. lupinepublishers.com Benzotriazole-mediated chemistry has also been crucial in peptide synthesis, including the creation of peptidomimetics and cyclic peptides. lupinepublishers.comlupinepublishers.com

The benzotriazole scaffold is of great interest in medicinal chemistry for the discovery of new lead compounds. gsconlinepress.comnih.gov Its derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. jocpr.comresearchgate.net The benzotriazole nucleus is considered a valuable starting point for drug design, as it can be readily modified with various functional groups to explore structure-activity relationships (SAR) and optimize therapeutic effects. gsconlinepress.com

Benzotriazole derivatives have shown efficacy against a range of pathogens, including drug-resistant bacteria, and have been investigated for their potential in treating parasitic infections and viral diseases. gsconlinepress.comnih.gov For example, certain derivatives have demonstrated potent antifungal activity against Candida albicans and Aspergillus niger. gsconlinepress.comnih.gov The ability of these compounds to inhibit crucial enzymes and modulate biological pathways makes them promising candidates for the development of new drugs to address significant health challenges like antibiotic resistance. researchgate.netgsconlinepress.com

In the realm of materials science, benzotriazole and its derivatives are utilized for a variety of applications, most notably as corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgresearchgate.net When applied to a metal surface, benzotriazole forms a protective, passive layer that is insoluble in water and many organic solutions, thereby preventing corrosion. wikipedia.orgresearchgate.net This property is critical in industries such as power generation, transportation, and water treatment, where it is used in cooling systems, antifreeze solutions, and lubricants. gsconlinepress.com

Beyond corrosion inhibition, benzotriazoles are used as UV stabilizers in plastics, coatings, and films to prevent degradation from sun exposure and extend the material's lifespan. researchgate.netgsconlinepress.com Recent research has also explored the use of benzotriazole-based polymers as dopant-free hole-transporting materials (HTMs) in high-efficiency perovskite solar cells. rsc.org Donor-acceptor conjugated polymers containing benzotriazole units exhibit tunable energy levels and high hole mobility, making them promising for advanced electronic applications. rsc.org Furthermore, benzotriazole derivatives have been investigated for environmental applications, such as the removal of heavy metals and organic pollutants from wastewater. gsconlinepress.com

Overview of Nitrobenzyl Derivatives of Benzotriazoles in Academic Contexts

Nitrobenzyl derivatives of benzotriazoles represent a specific class of compounds that have been synthesized and studied within academic research. These compounds combine the structural features of the benzotriazole nucleus with a nitrobenzyl group. The introduction of the nitrobenzyl moiety can significantly influence the electronic properties and, consequently, the chemical reactivity and biological activity of the parent benzotriazole.

In synthetic chemistry, these derivatives can serve as intermediates or building blocks for more complex molecules. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized, allowing for the synthesis of a diverse array of compounds. Research has shown that N-alkylation of benzotriazole is a common synthetic route, and methods have been developed for this, including under solvent-free conditions. jocpr.comresearchgate.net For instance, studies have described the synthesis of compounds where chloro-substituted benzotriazoles are reacted with nitrobenzyl groups. researchgate.net These derivatives are often characterized using spectroscopic techniques to confirm their structure. gsconlinepress.com The exploration of nitrobenzyl benzotriazoles in medicinal chemistry has been part of a broader effort to discover new therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4O2 B1619803 1-(4-Nitrobenzyl)-1H-benzotriazole CAS No. 27799-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17(19)11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDRIJWDOUDSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339420
Record name 1-(4-Nitrobenzyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-81-1
Record name 1-(4-Nitrobenzyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Nitrobenzyl 1h Benzotriazole and Its Derivatives

Direct N-Alkylation Strategies of 1H-Benzotriazole

The most common and direct method for the synthesis of 1-(4-nitrobenzyl)-1H-benzotriazole involves the N-alkylation of the 1H-benzotriazole core. This strategy relies on the reaction of the benzotriazole (B28993) anion with a suitable electrophile, typically a 4-nitrobenzyl halide.

Reaction of 1H-Benzotriazole with 4-Nitrobenzyl Bromide or Chloride

The reaction between 1H-benzotriazole and 4-nitrobenzyl bromide or chloride is a fundamental approach for the synthesis of the title compound. The halide serves as the electrophilic counterpart to the nucleophilic benzotriazole. The choice between the bromide and chloride derivative of 4-nitrobenzyl can influence reaction rates, with the bromide generally being more reactive. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby activating it for nucleophilic attack. The reaction of p-nitrobenzyl bromide with 1,2,4-triazole, a related azole, has been shown to proceed efficiently in the presence of a base like DBU in THF. researchgate.net

Base-Mediated N-Alkylation Protocols (e.g., K2CO3, Cs2CO3 in DMF)

To facilitate the N-alkylation, a variety of bases and solvents can be employed. The selection of the base and solvent system is crucial for optimizing reaction yields and minimizing side products. Commonly used bases include inorganic carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), often in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govtsijournals.com These conditions promote the formation of the benzotriazolide anion, which then readily reacts with the alkylating agent. nih.gov The use of Cs2CO3 in DMF has been found to be an effective combination for N-arylation reactions of benzotriazoles. tsijournals.com Other bases like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have also proven effective for N-1 selective alkylation of related indazole systems. beilstein-journals.org

BaseSolventConditionsOutcomeReference
K2CO3DMF-N-alkylation of benzotriazole nih.gov
Cs2CO3DMF-N-arylation of benzotriazoles tsijournals.com
NaHTHF-N-1 selective indazole alkylation beilstein-journals.org
DBUTHFAmbient TemperatureCoupling of p-nitrobenzyl bromide with 1,2,4-triazole researchgate.net

Regioselective Synthesis Considerations in N-Alkylation

A significant challenge in the N-alkylation of 1H-benzotriazole is controlling the regioselectivity. Benzotriazole possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two isomeric products: 1-substituted and 2-substituted benzotriazoles. The alkylation of 1,2,3-benzotriazoles often results in a mixture of N1 and N2 isomers. nih.gov The greater stability of the 1H-tautomer generally favors N1 alkylation. nih.gov However, the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the alkylating agent, can influence the N1/N2 ratio. nih.gov For instance, the use of sterically bulky groups on the benzotriazole or the alkylating agent can favor N2-alkylation by blocking access to the N1 and N3 positions. nih.gov Catalytic methods, such as those employing rhodium complexes or metalloporphyrins, have been developed to achieve high regioselectivity for either N1 or N2 alkylation. nih.govnih.govacs.org

Microwave-Assisted Synthetic Approaches for N-Alkylated Benzotriazoles

To enhance reaction rates and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. nih.govresearchgate.netuomphysics.netbenthamdirect.com The N-alkylation of benzotriazole can be significantly accelerated under microwave irradiation, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted synthesis of N-alkylated benzotriazoles has been successfully carried out using bases like K2CO3 in DMF. nih.govuomphysics.net This method offers a more efficient and environmentally friendly alternative for the preparation of compounds like this compound. researchgate.netbenthamdirect.com

Synthesis of Substituted this compound Analogues

The synthetic methodologies for the parent compound can be extended to prepare a variety of substituted analogues, allowing for the exploration of structure-activity relationships in various applications.

Preparation of 5,6-Dimethyl-1-(4-Nitrobenzyl)-1H-benzo[d]uomphysics.netbenthamdirect.comnih.govTriazole

The synthesis of 5,6-dimethyl-1-(4-nitrobenzyl)-1H-benzo[d]triazole follows the same general principle of N-alkylation. The starting material, 5,6-dimethyl-1H-benzotriazole, can be prepared from 1,2-diamino-4,5-dimethylbenzene. This substituted benzotriazole is then reacted with 4-nitrobenzyl bromide or chloride in the presence of a suitable base and solvent to yield the desired product. The presence of the methyl groups on the benzene (B151609) ring can influence the electronic properties and reactivity of the benzotriazole nucleus.


Preparation of 5,6-Dichloro-1-(4-Nitrobenzyl)-1H-benzo[d]organic-chemistry.orgresearchgate.netbohrium.comtriazole

The synthesis of 5,6-dichloro-1-(4-nitrobenzyl)-1H-benzo[d] organic-chemistry.orgresearchgate.netbohrium.comtriazole can be achieved through the N-alkylation of 5,6-dichlorobenzotriazole (B1348343). This method is analogous to the alkylation of other benzotriazole derivatives. nih.gov The reaction involves treating 5,6-dichlorobenzotriazole with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, in the presence of a base.

A general procedure for the synthesis of similar N-alkylated benzotriazoles involves the use of potassium carbonate as a mild base in a solvent like dimethylformamide (DMF). nih.gov This approach offers good regioselectivity for the N1 position of the benzotriazole ring. The reaction proceeds by the deprotonation of the benzotriazole nitrogen, followed by nucleophilic attack on the electrophilic carbon of the 4-nitrobenzyl halide.

Table 1: Reaction Conditions for the Synthesis of 5,6-Dichloro-1-(4-Nitrobenzyl)-1H-benzo[d] organic-chemistry.orgresearchgate.netbohrium.comtriazole

Reactant 1Reactant 2BaseSolventTemperature
5,6-Dichlorobenzotriazole4-Nitrobenzyl bromideK₂CO₃DMFRoom Temperature to mild heating

The resulting product can be purified using standard techniques such as recrystallization or column chromatography to yield the desired 5,6-dichloro-1-(4-nitrobenzyl)-1H-benzo[d] organic-chemistry.orgresearchgate.netbohrium.comtriazole.

General Methods for 1-(2-Nitroaryl)-1H-benzotriazole Synthesis

A prevalent method for the synthesis of 1-aryl-1H-benzotriazoles involves the cyclocondensation of 2-(arylamino)aryliminophosphoranes. organic-chemistry.orgresearchgate.net This three-step, halogen-free route commences with the reaction of simple nitroarenes and arylamines to form N-aryl-2-nitrosoanilines. These intermediates are then converted to stable 2-(arylamino)aryliminophosphoranes. The final step involves the cyclocondensation of these phosphoranes with sodium nitrite (B80452) in acetic acid, which yields the 1-aryl-1,2,3-benzotriazoles in high yields. organic-chemistry.orgresearchgate.net This method is noted for its mild conditions and tolerance to various functional groups, although certain substituents can influence the reaction outcome. organic-chemistry.org

Another approach involves the direct N-arylation of 1H-benzotriazole with activated aryl halides. For instance, the reaction of 1H-benzotriazole with 1-chloro-2-nitrobenzene (B146284) can yield a mixture of 1- and 2-(2-nitrophenyl)benzotriazole. The regioselectivity of this reaction can be influenced by the reaction conditions.

Formation of Benzotriazole-Containing Conjugates and Hybrid Systems

The benzotriazole moiety is a versatile building block for the construction of more complex molecular architectures, including conjugates and hybrid systems. These are often synthesized to explore new chemical space for various applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition for Benzotriazole-Triazole Conjugates

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used to link a benzotriazole unit to a triazole ring, forming benzotriazole-triazole conjugates. beilstein-journals.orgnih.gov The reaction involves the coupling of a benzotriazole-functionalized alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product. nih.gov The use of copper catalysts dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures high regioselectivity. nih.gov

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition

FeatureDescription
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer.
Reaction Conditions Mild, often at room temperature, and can be performed in various solvents, including water.
Catalyst Typically a copper(I) source, which can be generated in situ from copper(II) salts and a reducing agent.
Scope Tolerates a wide range of functional groups on both the alkyne and azide partners.

This methodology has been successfully employed to synthesize a variety of benzotriazole-triazole hybrids, which are of interest for their potential biological activities and material properties. nih.gov

Synthesis of 1H-Benzotriazole-1-carboximidamides as Guanylating Reagents

1H-Benzotriazole-1-carboximidamides are valuable reagents for the synthesis of guanidines, which are important structural motifs in many biologically active compounds. bohrium.com A new and efficient protocol for the synthesis of these guanylating agents starts from amines. bohrium.com The method involves the initial formation of (E)-N'-(substituted phenyl)-N,N-dimethylformimidamides, which are then converted to the corresponding oximes. bohrium.com These oximes are subsequently treated with an acylbenzotriazole in the presence of a base to yield the desired 1H-benzotriazole-1-carboximidamides. bohrium.comresearchgate.net

The use of Cbz-protected aminoacyl benzotriazoles has been shown to improve the reaction yields. bohrium.com This synthetic strategy is advantageous due to its use of readily available starting materials, broad substrate scope, and good yields under mild conditions. bohrium.comrsc.org The resulting 1H-benzotriazole-1-carboximidamides can then be used to transfer the guanidinyl group to various amines, providing a versatile tool for the synthesis of a wide array of guanidine-containing molecules. bohrium.com

Intramolecular Cyclization Reactions for Fused Ring Nitrogen-Enriched Systems

Intramolecular cyclization reactions involving benzotriazole derivatives are a powerful strategy for the construction of fused-ring nitrogen-enriched systems. These polycyclic frameworks are of significant interest in medicinal chemistry and materials science.

One such approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can lead to the formation of fused furan (B31954) ring systems. nih.gov While not directly forming a nitrogen-fused system with the benzotriazole, this methodology highlights the utility of intramolecular cyclizations for building complex heterocyclic structures.

More directly, intramolecular cyclization of appropriately substituted benzotriazole derivatives can lead to the formation of fused heterocyclic systems. For example, the intramolecular cyclization of 2-(5-iodotriazolyl)benzamides can be directed to form either triazole-fused lactams or cyclic imidates depending on the reaction conditions. rsc.org Base-mediated cyclization in a non-polar solvent favors the formation of cyclic imidates via O-attack of the ambident carboxamide anion, while a copper-catalyzed Ullmann coupling promotes N-attack to yield the fused lactams. rsc.org

Another strategy involves the palladium-catalyzed intramolecular direct arylation or Heck reaction of 5-iodotriazoles, which provides a convenient route to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org These reactions demonstrate the versatility of intramolecular cyclization strategies in accessing diverse and complex fused benzotriazole systems.

Structural Elucidation and Spectroscopic Characterization of 1 4 Nitrobenzyl 1h Benzotriazole

Crystallographic Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

A thorough review of the scientific literature, including the Cambridge Crystallographic Data Centre (CCDC) database, did not yield a specific single-crystal X-ray diffraction study for 1-(4-nitrobenzyl)-1H-benzotriazole. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and the refined three-dimensional solid-state structure are not available at this time.

Analysis of Molecular Conformation and Intermolecular Hydrogen Bonding

Without experimental data from X-ray crystallography, a definitive analysis of the precise molecular conformation and the specific intermolecular hydrogen bonding network, including potential C-H···N or C-H···O interactions within the crystal lattice of this compound, cannot be conclusively determined. Such an analysis is contingent upon the availability of its crystal structure.

Advanced Spectroscopic Techniques for Structural Confirmation

To unequivocally confirm the molecular structure of this compound, a suite of advanced spectroscopic methods has been employed. These techniques provide complementary information that, when combined, allows for a detailed and accurate assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound have been reported, and the chemical shifts are consistent with the proposed structure.

In ¹H NMR, the protons of the benzotriazole (B28993) ring and the 4-nitrobenzyl group exhibit characteristic signals. The methylene (B1212753) bridge protons typically appear as a singlet, while the aromatic protons show distinct splitting patterns corresponding to their positions on the two different aromatic rings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The signals for the aromatic carbons, the methylene carbon, and the carbons of the benzotriazole moiety are observed at their expected chemical shifts, further corroborating the structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.20d8.72H, Protons on nitro-substituted ring
8.12d8.31H, Benzotriazole proton
7.50-7.35m-5H, Benzotriazole and nitro-substituted ring protons
5.95s-2H, Methylene protons (CH₂)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
148.0C-NO₂
146.4Benzotriazole C-N
142.8Quaternary C of nitro-substituted ring
133.0Benzotriazole C-N
129.0CH of nitro-substituted ring
128.3Benzotriazole CH
124.8Benzotriazole CH
124.3CH of nitro-substituted ring
120.3Benzotriazole CH
110.0Benzotriazole CH
52.3Methylene carbon (CH₂)

Note: NMR data can show slight variations depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands that confirm the presence of the nitro group and the benzotriazole ring system.

The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are particularly diagnostic. Additionally, the characteristic absorptions corresponding to the aromatic C-H and C=C bonds, as well as the vibrations of the triazole ring, are observed.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~1605MediumAromatic C=C stretching
~1520StrongAsymmetric NO₂ stretching
~1345StrongSymmetric NO₂ stretching
~1290MediumC-N stretching
~745StrongC-H out-of-plane bending (ortho-disubstituted)

Note: IR data is typically recorded from a KBr pellet or as a thin film.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which can be used to determine the elemental composition.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the spectrum is also consistent with the structure, often showing the loss of the nitro group or cleavage at the benzylic position. HRMS analysis would provide the exact mass, confirming the molecular formula C₁₃H₁₀N₄O₂.

Computational and Theoretical Investigations of 1 4 Nitrobenzyl 1h Benzotriazole

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of 1-(4-Nitrobenzyl)-1H-benzotriazole.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and to describe its electronic properties. For derivatives of benzotriazole (B28993), DFT calculations, often using basis sets like 6-311G(d,p), are employed to determine the most stable molecular geometry by minimizing the total energy of the system. researchgate.net These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

The electronic structure of benzotriazole derivatives is also explored using DFT. researchgate.net These studies reveal how the N-substituent, in this case, the 4-nitrobenzyl group, influences the electronic environment of the benzotriazole core. The electronic structure is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For benzotriazole derivatives, theoretical calculations are used to determine the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap. jocpr.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule identifies the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in a related compound, 1H-benzotriazole aceto-hydrazide, the HOMO was found to be concentrated on the amide group, while the LUMO was focused on the benzotriazole ring. jocpr.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Reactivity DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's electrophilic character.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Examination of Electronic Distribution and Resonance Effects within the Molecule

The electronic distribution within this compound is significantly influenced by the interplay between the benzotriazole ring system and the 4-nitrobenzyl substituent. The benzotriazole moiety itself can act as an electron donor. nih.gov The 4-nitrobenzyl group, containing a strongly electron-withdrawing nitro group, creates a polarized electronic landscape.

Resonance effects play a crucial role in delocalizing electron density across the molecule. The nitro group participates in resonance with the benzene (B151609) ring, withdrawing electron density and creating a more electron-deficient phenyl ring. This electronic pull influences the adjacent methylene (B1212753) bridge and, subsequently, the benzotriazole ring. Understanding these resonance structures is key to explaining the molecule's stability and reactivity patterns.

Energetic and Reaction Pathway Studies

Computational methods are also employed to investigate the energetics of chemical processes involving this compound, from its formation to its subsequent transformations.

Free Energy Calculations for Intermediate Steps in Synthesis and Transformation

The synthesis of this compound can be achieved through the N-alkylation of benzotriazole with 4-nitrobenzyl bromide. ijariie.com Computational chemistry allows for the calculation of the free energy profile of such reactions. researchgate.net By determining the free energies of reactants, intermediates, transition states, and products, chemists can understand the thermodynamic and kinetic feasibility of a reaction pathway. These calculations can help to identify the most likely reaction mechanism and to optimize reaction conditions.

Impact of the Nitro Group on Molecular Stability and Reactivity

The nitro group has a profound impact on the molecular stability and reactivity of this compound. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule.

Kinetic studies on the solvolysis of related compounds, such as p-nitrobenzyl bromide, have shown how the nitro group affects reaction rates. nih.gov In the context of this compound, the nitro group is expected to enhance the electrophilicity of the benzyl (B1604629) moiety, making the methylene carbon more susceptible to nucleophilic attack. Furthermore, the presence of nitro groups in benzotriazole derivatives has been explored for applications in high-energy materials, highlighting their role in increasing the energetic content and influencing thermal stability. researchgate.net Computational studies on nitro-substituted benzotriazoles can quantify these effects by calculating parameters such as bond dissociation energies and heats of formation.

Computational Approaches in Applied Chemical Research

Computational chemistry has emerged as a powerful tool in chemical research, offering insights into molecular structures, properties, and reaction mechanisms. For specialized compounds like this compound, theoretical methods are invaluable for predicting their behavior and guiding experimental work. These in silico studies are particularly prominent in fields such as corrosion science and energetic materials research.

Modeling of Corrosion Inhibition Mechanisms and Performance Prediction

The benzotriazole moiety is a well-known scaffold for effective corrosion inhibitors, and computational studies are crucial for understanding their mechanism of action at the molecular level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), help in elucidating the relationship between the molecular structure of an inhibitor and its protective performance.

Research has been conducted on a series of benzotriazole derivatives, including 1-(4-nitrobenzyl)-1H-1,2,3-benzotriazole, to evaluate their potential as corrosion inhibitors for brass in sodium chloride solutions. dntb.gov.ua Experimental methods like potentiodynamic polarization have shown that these compounds, including the nitrobenzyl derivative, act as effective mixed-type inhibitors. dntb.gov.ua The inhibition efficiency is dependent on the inhibitor's concentration. dntb.gov.ua

Accompanying these experimental findings, DFT studies are employed to provide theoretical support for the observed inhibition effects. dntb.gov.ua These computational investigations typically involve calculating a range of quantum chemical parameters to predict the adsorption behavior of the inhibitor on the metal surface. While specific data points for this compound are not detailed in readily available literature, the general approach involves analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons to the vacant d-orbitals of the metal, while the LUMO energy indicates its capacity to accept electrons from the metal surface. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of the inhibitor's stability and reactivity.

Other calculated parameters that help in predicting corrosion inhibition performance include:

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Electronegativity (χ): This parameter helps in understanding the electron-donating or -accepting nature of the inhibitor.

Global Hardness (η) and Softness (σ): These properties are related to the stability and reactivity of the molecule. Soft molecules are generally more reactive and can be more effective inhibitors.

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor molecule to transfer electrons to the metal surface.

These theoretical calculations help to build a comprehensive model of how this compound interacts with a metal surface, forming a protective layer that mitigates corrosion.

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

ParameterSymbolSignificance in Corrosion Inhibition
Highest Occupied Molecular Orbital EnergyEHOMORelates to the electron-donating ability of the molecule. Higher values often correlate with better inhibition.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the electron-accepting ability of the molecule. Lower values can enhance adsorption on the metal surface.
Energy GapΔEIndicates the reactivity of the inhibitor molecule. A smaller energy gap generally implies higher reactivity.
Dipole MomentμInfluences the adsorption process through dipole-dipole interactions with the metal surface.
ElectronegativityχMeasures the tendency of an atom to attract a bonding pair of electrons.
Global HardnessηMeasures the resistance to charge transfer. Hard molecules are less reactive.
Global SoftnessσThe reciprocal of global hardness. Soft molecules are generally more effective inhibitors.
Fraction of Electrons TransferredΔNPredicts the direction of electron transfer between the inhibitor and the metal surface.

Theoretical Evaluation of Energetic Properties (e.g., heat of formation)

The theoretical calculation of energetic properties, such as the standard molar enthalpy of formation (ΔfHm°), is critical for assessing the stability and potential applications of a compound, particularly in the field of energetic materials. While specific experimental or theoretical values for this compound are not prominently published, the methodologies for such evaluations on benzotriazole derivatives are well-established.

High-level ab initio calculations are employed to determine the gas-phase enthalpies of formation. researchgate.net A common and reliable method is the Gaussian-n theory, such as the G3(MP2)//B3LYP composite method. bohrium.comup.pt This approach involves a series of calculations to achieve a high level of accuracy. The process generally includes:

Geometry Optimization: The molecular structure is optimized, typically using a DFT method like B3LYP with a suitable basis set.

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

Single-Point Energy Calculations: A series of single-point energy calculations are performed with more sophisticated methods and larger basis sets to refine the electronic energy.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then derived using atomization or isodesmic reaction schemes, where the calculated energy of the target molecule is related to the known experimental enthalpies of formation of reference species. researchgate.net

For benzotriazole derivatives, these computational results are often validated by comparing them with experimental data obtained from techniques like static bomb combustion calorimetry and Knudsen mass-loss effusion. bohrium.com The strong agreement between theoretical and experimental values for related compounds, such as methylated benzotriazoles, validates the computational methodology. bohrium.com This validated approach could then be applied to molecules like this compound to reliably predict its energetic properties. The presence of the nitro group (-NO2) is expected to significantly influence the heat of formation, a key parameter in assessing its energetic character.

Table 2: Computational Methodology for Determining Heat of Formation

StepDescriptionPurpose
1. Geometry Optimization Finding the lowest energy arrangement of atoms in the molecule using methods like DFT (e.g., B3LYP).To determine the most stable 3D structure of the molecule.
2. Frequency Calculation Calculation of vibrational frequencies at the optimized geometry.To obtain zero-point vibrational energy (ZPVE) and thermal corrections, and to verify the nature of the stationary point.
3. High-Level Single-Point Energy Calculating the electronic energy with more accurate (and computationally expensive) methods (e.g., G3(MP2)).To obtain a highly accurate value for the electronic energy of the molecule.
4. Isodesmic/Atomization Reactions Using balanced chemical reactions where the number and type of bonds are conserved to calculate the enthalpy of formation.To reduce computational errors by cancellation and to relate the calculated energy to known experimental values.

Applications of 1 4 Nitrobenzyl 1h Benzotriazole and Analogues in Specialized Chemical Fields

Applications in Organic Synthesis as Precursors or Intermediates

In the realm of organic synthesis, 1-(4-nitrobenzyl)-1H-benzotriazole is valued as a stable, crystalline solid that can act as a key intermediate for introducing the 4-nitrobenzyl group into other molecules. The benzotriazole (B28993) portion of the molecule is an excellent leaving group, a feature that chemists exploit to facilitate a variety of chemical transformations.

The primary utility of this compound in synthesis stems from its function as a "4-nitrobenzylating" agent. The bond between the benzyl (B1604629) carbon and the nitrogen atom of the benzotriazole ring (N1) is susceptible to cleavage. This allows the benzotriazole anion, a very stable species, to act as an effective leaving group in nucleophilic substitution reactions. nih.gov

This reactivity enables the facile transfer of the 4-nitrobenzyl group to a wide range of nucleophiles. For instance, alcohols (R-OH), thiols (R-SH), and amines (R-NH₂) can displace the benzotriazole group to form the corresponding 4-nitrobenzyl ethers, thioethers, and amines, respectively. These reactions are valuable as they provide a reliable method for installing this specific functional group, which is a common building block in the synthesis of pharmaceuticals and other complex target molecules. The benzotriazole methodology is often favored due to the mild reaction conditions required and the ease of handling the crystalline, stable precursor. nih.gov

While specific examples detailing the use of this compound in multicomponent reactions (MCRs) are not extensively documented, its structural components are frequently employed in such processes. MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials.

Compounds containing nitro-aromatic rings, such as the β-nitrostyrenes derived from 4-nitrobenzaldehyde, are common substrates in MCRs. rsc.org Similarly, the triazole core is a staple in "click chemistry," a concept that often overlaps with MCRs. Given that this compound can be synthesized from precursors like 4-nitrophenyl derivatives, it stands as a potential candidate for inclusion in the design of novel MCRs and domino (or cascade) reactions, where a single reaction event triggers subsequent intramolecular transformations. mdpi.com

Exploration in Materials Science Research

The structural features of this compound also lend themselves to applications in materials science, particularly in the fields of corrosion inhibition and the design of energetic materials.

Benzotriazole (BTAH) is a well-established and highly effective corrosion inhibitor, especially for copper and its alloys like brass. wikipedia.orgcopper.org Its mechanism involves the formation of a thin, durable, and protective film on the metal surface. This barrier is a polymeric complex formed between copper ions and benzotriazole molecules, which physically isolates the metal from the corrosive environment. copper.orgresearchgate.net

Table 1: Comparison of Corrosion Inhibition Properties

Inhibitor Target Metal Typical Inhibition Mechanism Potential Effect of 4-Nitrobenzyl Group
Benzotriazole (BTAH) Copper, Brass Forms a chemisorbed polymeric [Cu-BTA] film. researchgate.net -

| This compound | Copper, Brass, Iron | Adsorption via triazole nitrogens and π-electrons from the benzene (B151609) rings. | May increase surface coverage and modify electronic interactions. |

The chemical structure of this compound contains toxophoric groups—specifically, the nitro group (—NO₂) and the triazole ring—that are characteristic of energetic materials. The presence of the nitro group, a well-known explosophore, significantly increases the energy content of the molecule. The benzotriazole moiety contributes a high nitrogen content, which upon decomposition, leads to the formation of large volumes of nitrogen gas (N₂), a key factor in the performance of explosives and propellants.

Research into nitro-substituted benzotriazoles and related structures has shown their potential as energetic materials. dtic.mildtic.mil Key parameters for such materials include high density, positive heat of formation, and good thermal stability. The combination of a nitro-substituted aromatic ring with a nitrogen-rich heterocycle in this compound makes it a candidate for investigation in this field. The goal is often to develop materials that balance high performance with reduced sensitivity to accidental detonation. nih.gov

Table 2: Energetic Properties of Constituent Moieties

Structural Feature Contribution to Energetic Properties
Nitro Group (—NO₂) on Benzyl Ring Acts as an oxidizer; increases energy density and oxygen balance. nih.gov
Benzotriazole Ring High nitrogen content; leads to high gas volume upon decomposition. dtic.mildtic.mil

Advanced Research in Medicinal Chemistry (In Vitro Studies and Mechanistic Insights)

The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Consequently, benzotriazole derivatives have been synthesized and screened for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ijcrt.orggsconlinepress.com

While specific in vitro studies on this compound are not widely published, its analogues have shown significant biological activity. For example, various N-substituted benzotriazoles have demonstrated potent antiviral activity, particularly against enteroviruses like Coxsackievirus B5, by interfering with the early stages of viral infection. nih.gov Other derivatives have shown promise as anticancer agents or as inhibitors of key enzymes like protein kinase 2. gsconlinepress.com The presence of the nitroaromatic group is also significant, as this moiety is found in several clinically used drugs and is known to be reducible in biological systems to reactive species that can exert therapeutic effects. Given these precedents, this compound represents a logical candidate for synthesis and screening in drug discovery programs. jraic.com

Table 3: Reported Biological Activities of Benzotriazole Analogues

Activity Type Example of Analogue Structure Reported Finding/Mechanism
Antiviral N,N'-bis-succinimide derivatives of benzotriazole Active against Coxsackievirus B5 (CVB5), potentially by hijacking the viral attachment process. nih.gov
Antiprotozoal Halogenated N-alkyl benzotriazoles Active against Acanthamoeba castellanii trophozoites and cysts. gsconlinepress.com
Anticancer General benzotriazole derivatives Inhibition of cell growth in murine lymphocytic leukemia cell lines. ijcrt.org

| Antibacterial | Benzotriazoloacetamidyl-1,3-thiazolidin-4-ones | Activity against various Gram-positive and Gram-negative bacteria. gsconlinepress.com |

In Vitro Antitumor Activity Screening and Lead Compound Identification

Benzotriazole derivatives are recognized for their potential as anticancer agents, largely due to their structural similarity to the purine (B94841) nucleus, which allows them to act as antimetabolites and interfere with purine metabolism or bind to enzymes that naturally interact with purines. unica.itfrontiersin.org This has spurred the synthesis and evaluation of numerous benzotriazole analogues for their antiproliferative properties. researchgate.netgsconlinepress.com

A study published in 2021 detailed the synthesis of this compound and its 5,6-dimethyl and 5,6-dichloro analogues. nih.gov While the primary focus of this particular study was on antiviral activity, the synthesized compounds were also screened for their antitumor potential. frontiersin.org This aligns with the known correlation between antiviral and anticancer activities of certain compounds, such as the widely used anticancer agent 5-fluorouracil, which also exhibits antiviral properties. nih.gov

In a broader context, various benzotriazole derivatives have demonstrated significant in vitro antitumor activity. For instance, a series of benzotriazole N-acylarylhydrazone hybrids showed potent anticancer activity against a panel of 60 human tumor cell lines. researchgate.net Specifically, compound 3q from this series exhibited broad-spectrum activity against 34 different tumor cell lines. researchgate.net Another compound, 3e, was highly effective against leukemic and ovarian cancer cell lines, with IC50 values in the nanomolar range. researchgate.net

Furthermore, research has shown that benzotriazole acrylonitrile (B1666552) derivatives can exhibit stronger anticancer activities than standard drugs like etoposide (B1684455) against various human cell lines, including those for splenic B-lymphoblastoid cells, acute B-lymphoblastic leukemia, skin melanoma, and breast adenocarcinoma, with median cytotoxic concentrations (CC50 values) ranging from 0.05 to 0.8 µmol/L. worldbiologica.com The introduction of different substituents on the benzotriazole ring has been shown to modulate the antiproliferative ability of these compounds. worldbiologica.com

Other studies have synthesized novel benzotriazole derivatives and screened them against specific cancer cell lines. For example, some derivatives showed moderate activity against human colorectal adenocarcinoma (HCT116) and human breast cancer (MDA-MB-468) cell lines. ijpir.com Another series of benzotriazole derivatives, designed as tyrosine protein kinase inhibitors, displayed good antiproliferative activity against various cancer cell lines, with some compounds showing prominent inhibition of VX2, MGC, A549, and MKN45 cell lines. researchgate.net

The following table summarizes the in vitro antitumor activity of selected benzotriazole derivatives:

Compound/Derivative SeriesCancer Cell Line(s)Activity/PotencyReference(s)
This compound & analoguesVariousScreened for antitumor potential frontiersin.orgnih.gov
Benzotriazole N-acylarylhydrazone hybrids (e.g., 3q, 3e)60 human tumor cell lines, including leukemia and ovarian cancerPotent and broad-spectrum activity, with IC50 values in the nanomolar range for some compounds. researchgate.net
Benzotriazole acrylonitrile derivativesSplenic B-lymphoblastoid, acute B-lymphoblastic leukemia, skin melanoma, breast adenocarcinomaStronger than etoposide, with CC50 values from 0.05 to 0.8 µmol/L. worldbiologica.com
Novel benzotriazole derivativesHuman colorectal adenocarcinoma (HCT116), human breast cancer (MDA-MB-468)Moderate activity. ijpir.com
Benzotriazole derivatives as tyrosine protein kinase inhibitorsVX2, MGC, A549, MKN45Good antiproliferative activity. researchgate.net

In Vitro Antiviral Activity Investigations

The benzotriazole scaffold has been a focal point in the discovery of new antiviral agents. unica.it A significant body of research has been dedicated to synthesizing and evaluating benzotriazole derivatives for their activity against a wide range of viruses. nih.govresearchgate.net

In 2021, a study reported the synthesis and antiviral testing of this compound and its derivatives. frontiersin.orgnih.gov These compounds were part of a larger effort to develop new dicarboxamides with potential antiviral properties. unica.it The research stemmed from previous findings that bis-benzotriazole-dicarboxamide derivatives could inhibit the viral helicase of poliovirus. unica.it The newly synthesized compounds, including the 1-(4-nitrobenzyl) derivatives, were tested against picornaviruses such as Coxsackievirus B5 and Poliovirus-1. unica.itfrontiersin.org

Several benzotriazole-based compounds have shown selective and potent antiviral activity. For instance, a series of benzo[d] researchgate.netnih.govnih.govtriazol-1(2)-yl derivatives were evaluated against a broad spectrum of RNA viruses. nih.gov Five of these compounds demonstrated selective activity against Coxsackievirus B5, with EC50 values ranging from 6 to 18.5 μM. nih.govresearchgate.net One particular derivative, compound 18e, was found to protect cells from viral infection by interfering with the early stages of the viral attachment process. nih.govresearchgate.net

The structural modifications of benzotriazole derivatives have been a key strategy in enhancing their antiviral efficacy. Researchers have explored various substitutions on the benzotriazole ring and have found that these modifications can lead to compounds active against viruses like Coxsackievirus B, respiratory syncytial virus (RSV), and Orthohantavirus (HTNV). nih.gov

The table below presents a summary of the in vitro antiviral activity of some benzotriazole derivatives:

Compound/Derivative SeriesVirus(es)Activity/Potency (EC50)Reference(s)
This compound and analoguesPicornaviruses (Coxsackievirus B5, Poliovirus-1)Tested for antiviral activity. unica.itfrontiersin.orgnih.gov
Benzo[d] researchgate.netnih.govnih.govtriazol-1(2)-yl derivativesCoxsackievirus B56 to 18.5 μM nih.govresearchgate.net
N-(4-(2H-benzo[d] researchgate.netnih.govnih.govtriazol-2-yl)phenyl)-R-amide derivativesCoxsackievirus B5, Poliovirus (Sb-1)5.5 to 6.9 μM (CV-B5), 17.5 to 20.5 μM (Sb-1) unica.it
Bis-benzotriazole-dicarboxamide derivativesCoxsackievirus B24 to 33 μM unica.it

In Vitro Antibacterial and Antifungal Investigations

The antimicrobial properties of benzotriazole derivatives have been extensively studied, with many compounds showing promising activity against a variety of bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.net The benzotriazole nucleus is considered a valuable scaffold in the development of new antimicrobial agents. acs.orgjrasb.com

Research has demonstrated that even the simple benzotriazole nucleus possesses antibacterial activity. nih.gov Various N-substituted 1H-benzotriazole derivatives have been synthesized and evaluated, showing a range of antibacterial and antifungal effects. For example, a series of 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones exhibited a notable antimicrobial profile. nih.gov Similarly, 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives showed good to moderate antibacterial and antifungal activity. nih.gov

The introduction of different functional groups to the benzotriazole core has been a key strategy in enhancing antimicrobial potency. researchgate.net For instance, benzotriazole derivatives functionalized with halogens or alkyl groups have been shown to disrupt bacterial cell membranes. gsconlinepress.com The addition of a methoxycarbonyl (-COOMe) group at the fifth position of the benzotriazole ring has resulted in compounds with significant antibacterial properties, with Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25 μg/ml. jrasb.com

In terms of antifungal activity, benzotriazole derivatives have been designed as inhibitors of fungal cytochrome P450 lanosterol (B1674476) 14-α demethylase. acs.org While some studies have found that benzimidazole (B57391) derivatives are generally more potent antifungal agents than their benzotriazole counterparts, certain benzotriazole derivatives have shown desirable activity against Candida albicans. nih.gov

The following table provides an overview of the in vitro antibacterial and antifungal activities of various benzotriazole derivatives:

Derivative SeriesTarget MicroorganismsActivity/PotencyReference(s)
1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanonesBacteria and FungiNotable antimicrobial profile. nih.gov
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivativesBacteria and FungiGood to moderate activity. nih.gov
Benzotriazole derivatives with a -COOMe group at the 5th positionBacteriaMIC values of 0.125-0.25 μg/ml. jrasb.com
Benzotriazole-based β-amino alcohols and 1,3-oxazolidinesStaphylococcus aureus, Bacillus subtilisActive with MICs ranging from 8 to 64 μM. acs.orgnih.gov
N-(3-(1H-benzo[d] researchgate.netnih.govnih.govtriazol-1-yl)propyl) derivativesAspergillus fumigatusSuccessful docking with N-myristoyl transferase protein. jrasb.com
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coliMIC values of 12.5-25 μg/ml. gsconlinepress.comnih.gov

Enzyme Inhibition Studies and Kinetic Analysis (e.g., α-amylase, α-glucosidase for related compounds)

Benzotriazole derivatives have been investigated as inhibitors of various enzymes, with a particular focus on those relevant to metabolic disorders like diabetes. Specifically, analogues of this compound have been synthesized and evaluated for their potential to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.govjournament.com

A study on a series of benzotriazole derivatives demonstrated their dual inhibitory potential against both α-amylase and α-glucosidase. nih.govjournament.com The synthesized compounds exhibited moderate to good inhibitory activity, with IC50 values in the micromolar range. nih.govjournament.com For instance, certain derivatives with chloro substitutions on the aryl ring were found to be the most active against both enzymes. nih.govjournament.com

Kinetic analysis of these enzyme inhibitions revealed that the benzotriazole derivatives acted as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. nih.govjournament.com This suggests different binding mechanisms to the two enzymes.

Another study focused on benzotriazole-based bis-Schiff base scaffolds and their in vitro α-glucosidase inhibitory potentials. nih.gov All the synthesized compounds displayed outstanding inhibition profiles, with IC50 values ranging from 1.10 to 28.30 µM, and many were more potent than the standard drug acarbose. nih.gov

Furthermore, aryl azo benzotriazolyl alkyl esters have been developed as enzyme substrates for monitoring enzyme activity using surface-enhanced resonance Raman scattering (SERRS). rsc.org This novel analytical application allows for ultra-sensitive enzyme assays. rsc.org

The table below summarizes the enzyme inhibitory activities of some benzotriazole derivatives:

Derivative SeriesTarget Enzyme(s)IC50 ValuesMode of InhibitionReference(s)
Benzotriazole derivativesα-glucosidase2.00 - 5.6 µMNon-competitive nih.govjournament.com
Benzotriazole derivativesα-amylase2.04 - 5.72 µMCompetitive nih.govjournament.com
Benzotriazole-based bis-Schiff base scaffoldsα-glucosidase1.10 - 28.30 µM- nih.gov
Benzotriazinone carboxamides (related compounds)α-glucosidase27.13 - 32.14 µM for potent inhibitors- nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological properties of benzotriazole derivatives. gsconlinepress.comresearchgate.net By systematically modifying the core structure and observing the effects on biological activity, researchers can design more potent and selective compounds. researchgate.net

In the context of antitumor activity, SAR studies on benzotriazole derivatives have revealed that the nature and position of substituents on the benzene ring significantly influence their antiproliferative ability. worldbiologica.com For example, the replacement of a methoxy (B1213986) group with a methyl, chlorine, or bromine atom was found to reduce the anticancer activity of certain benzotriazole derivatives. worldbiologica.com

For antiviral activity, SAR analysis of N-(4-(2H-benzo[d] researchgate.netnih.govnih.govtriazol-2-yl)phenyl)-4-R'-benzamides and related ureas has provided valuable insights. unica.it These studies help in identifying the key structural features required for potent antiviral effects and guide the synthesis of more effective analogues. unica.it

In the realm of enzyme inhibition, SAR studies on benzotriazole derivatives as α-glucosidase and α-amylase inhibitors have highlighted the importance of specific substitutions. nih.govjournament.com For instance, compounds with chloro substitutions on the aryl ring were generally more active. nih.govjournament.com Similarly, for benzotriazole-based bis-Schiff base scaffolds as α-glucosidase inhibitors, the position, nature, and number of functional groups on the aryl parts were found to be strongly related to their inhibitory activity. nih.gov

The antimicrobial activity of benzotriazole derivatives is also heavily dependent on their structure. Modifications to the benzotriazole core, such as the introduction of different functional groups, have been shown to influence their potency against various microorganisms. researchgate.net For example, in a series of triazolo[4,5-f]-quinolinone carboxylic acids, annulations in different positions of the triazole ring led to a partial or total loss of antimicrobial activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (e.g., E. coli topoisomerase II DNA gyrase B enzyme)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug design to understand the binding modes of ligands with their target proteins and to elucidate the structural basis of their biological activity. nih.gov

In the study of benzotriazole derivatives as antibacterial agents, molecular docking has been used to investigate their interaction with enzymes like E. coli topoisomerase II DNA gyrase B. mdpi.com For instance, docking studies of thiourea (B124793) derivatives tagged with a triazine moiety showed that the most active compound exhibited a similar binding mode within the active site of E. coli DNA gyrase B as the known inhibitor novobiocin. mdpi.com This interaction was found to be crucial for its potent inhibitory activity. mdpi.com

Molecular docking has also been applied to understand the enzyme inhibitory activity of benzotriazole analogues against α-amylase and α-glucosidase. nih.govjournament.com These studies revealed that chloro substitutions play a pivotal role in the binding interactions with the enzymes. nih.govjournament.com Similarly, for benzotriazole-based bis-Schiff base scaffolds as α-glucosidase inhibitors, molecular docking helped to understand the binding modes of the active inhibitors within the enzyme's active site, and the results were consistent with the experimental data. nih.gov

In the development of antifungal agents, molecular docking has been used to design and validate benzotriazole derivatives as inhibitors of fungal cytochrome P450 14α-demethylase. jddtonline.info The docking scores of the designed compounds were comparable to that of the standard drug fluconazole, indicating a good potential for antifungal activity. jddtonline.info

Furthermore, molecular docking has been instrumental in identifying potential inhibitors of E. coli DNA gyrase B from natural sources, where compounds like Zizogenin and Cucurbitacin S showed robust binding interactions in simulations. nih.gov This highlights the utility of in silico methods in screening for and designing new antibacterial agents.

Future Directions and Emerging Research Avenues for 1 4 Nitrobenzyl 1h Benzotriazole

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-substituted benzotriazoles often involves the reaction of benzotriazole (B28993) with alkyl halides. chemicalbook.com Future research is geared towards developing more efficient, environmentally friendly, and sustainable synthetic protocols. A primary goal is to move away from conventional methods that may require harsh conditions or produce significant waste.

One promising avenue is the adoption of green chemistry principles. This includes the exploration of water-driven procedures and the use of reusable catalysts. For instance, a sustainable, copper-free protocol has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using reusable zinc-based nanocrystals as a heterogeneous catalyst. rsc.org Adapting such methodologies for the benzylation of benzotriazole could offer an eco-friendly alternative, potentially eliminating the need for bases, reducing agents, and ligands, and allowing for the reaction to proceed in water. rsc.org

Another area of development is the use of microwave-assisted synthesis, which has been shown to be effective for preparing benzimidazole (B57391) derivatives and can significantly shorten reaction times. researchgate.net Investigating one-pot synthesis protocols, which combine multiple reaction steps into a single operation, is also a key objective. A one-pot method for synthesizing 1H-benzimidazoles using a zinc-catalyzed cyclization has been reported, highlighting a potential strategy that could be adapted for benzotriazole derivatives. researchgate.net

Table 1: Emerging Sustainable Synthetic Strategies

Synthetic ApproachKey FeaturesPotential Advantages for 1-(4-Nitrobenzyl)-1H-benzotriazole
Heterogeneous Nanocatalysis Use of reusable catalysts like ZnO nanocrystals. rsc.orgEco-friendly, reduced waste, potential for high regioselectivity. rsc.org
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions. researchgate.netFaster reaction times, potentially higher yields, improved energy efficiency. researchgate.net
One-Pot Protocols Combining multiple synthetic steps without isolating intermediates. researchgate.netIncreased efficiency, reduced solvent usage and waste. researchgate.net
Water-Driven Procedures Using water as a solvent. rsc.orgEnvironmentally benign, cost-effective, safer reaction conditions. rsc.org

Exploration of New Chemical Reactivity Profiles and Transformation Capabilities

The chemical character of this compound is dictated by its three main components: the benzotriazole ring, the benzylic methylene (B1212753) bridge, and the nitroaromatic moiety. Future research will focus on exploring the unique reactivity that arises from the interplay of these groups.

The benzotriazole ring itself is known to undergo ring cleavage under certain conditions, such as through free radical reactions, to form reactive intermediates. researchgate.net This unique reactivity has been historically underdeveloped but is now being revisited as a tool for complex organic synthesis, for example, in producing phenanthridines. researchgate.net Investigating the conditions under which the benzotriazole ring in the target molecule can be opened could lead to novel synthetic transformations and the creation of entirely new molecular scaffolds.

Furthermore, the benzotriazole moiety is an excellent leaving group, a property extensively used in N-, O-, C-, and S-acylation reactions via N-acylbenzotriazoles. nih.gov Exploring the "leaving group" potential of the benzotriazole in this compound could enable new functionalization strategies at the benzylic position.

The nitro group on the phenyl ring is a versatile functional handle. Its reduction to an amine group is a fundamental transformation that would yield 1-(4-Aminobenzyl)-1H-benzotriazole, a precursor for a wide array of derivatives, including amides, ureas, and Schiff bases, each with potentially distinct properties and applications. researchgate.netnih.gov Additionally, photocatalytic transformations of benzotriazole derivatives are being explored, with studies showing complete mineralization is possible under certain conditions. mdpi.com Applying photocatalysis to this compound could offer a method for controlled degradation or functionalization.

Integration into Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced functional materials. Research in this area is aimed at leveraging its properties to create materials with specific, tunable characteristics.

Benzotriazoles are well-established as effective corrosion inhibitors, particularly for copper and its alloys. chemicalbook.com The introduction of the nitrobenzyl group could modulate this property, and future work could involve incorporating this molecule into protective coatings or films. The development of heatable adsorbents for environmental cleanup, using materials coated with polymers and other functional molecules, presents another potential application pathway. researchgate.net

The presence of the nitroaromatic system, known for its electron-accepting properties, suggests potential applications in nonlinear optical (NLO) materials. Computational studies on related 1,2-disubstituted benzimidazoles have shown that such molecules can possess large NLO values, making them promising for use in optoelectronics. nih.gov Similar investigations into this compound could validate its potential in this high-tech field. Furthermore, the development of multifunctional polymers that achieve high impact resilience through cation-π interactions is an active area of materials science. researchgate.net The aromatic rings and polar nitro group of the target molecule could be exploited to create such interactions within a polymer matrix.

Deepening Mechanistic Understanding of Biological Interactions through Advanced In Vitro Models

Benzotriazole derivatives are associated with a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. chemicalbook.comnih.gov Future research will focus on systematically screening this compound and its derivatives to identify and optimize any potential therapeutic activities.

A key aspect of this research will be to move beyond simple screening and gain a deeper mechanistic understanding of how these molecules interact with biological systems. This involves the use of advanced in vitro models. For example, studying the biotransformation of the compound in activated sludge models can provide insights into its environmental fate and persistence. nih.gov Such studies have identified hydroxylation and oxidation as key degradation pathways for the parent 1H-benzotriazole. nih.gov

Liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) is a powerful tool for identifying metabolic transformation products in biological systems. nih.gov Applying this technique to study the metabolism of this compound in, for example, human liver microsome models, would elucidate its metabolic pathways. This is crucial for understanding its potential as a drug candidate, as the metabolism of related compounds like 1-aminobenzotriazole (B112013) by cytochrome P450 enzymes is a key determinant of their biological effect. nih.gov

Synergistic Application of Computational and Experimental Methodologies in Compound Design

The integration of computational modeling with experimental synthesis and testing represents a powerful paradigm for accelerating the discovery and optimization of new molecules. This synergistic approach is a major future direction for research on this compound.

Computational tools like Density Functional Theory (DFT) can be used to predict the structural, electronic, and spectroscopic properties of the molecule before it is even synthesized. nih.govnih.gov This allows researchers to understand its stability, reactivity, and potential for applications like NLO materials. nih.gov Molecular docking simulations can predict how the molecule might bind to specific biological targets, such as viral or bacterial enzymes, guiding the design of more potent therapeutic agents. nih.gov

Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov By calculating parameters related to solubility, permeability, and drug-likeness (e.g., Lipinski's rule of five), researchers can prioritize the synthesis of derivatives with a higher probability of success as drug candidates. nih.gov These computational predictions can then be validated through targeted experimental work, creating an efficient feedback loop for compound design and optimization. For instance, after computationally identifying a derivative with promising predicted activity and ADME properties, it can be synthesized and tested in relevant in vitro assays to confirm the model's accuracy.

Table 2: Synergistic Computational and Experimental Workflow

StepComputational MethodExperimental MethodObjective
1. Initial Design Density Functional Theory (DFT)N/APredict molecular geometry, electronic properties, and stability. nih.gov
2. Biological Target ID Molecular DockingN/APredict binding affinity and mode to biological targets. nih.gov
3. Property Prediction ADME/Tox Prediction (in silico)N/AAssess drug-likeness and potential toxicity profiles. nih.gov
4. Synthesis & Characterization N/AChemical Synthesis, NMR, Mass Spectrometry, X-ray CrystallographySynthesize and confirm the structure of prioritized compounds. nih.gov
5. Validation N/AIn vitro biological assays (e.g., enzyme inhibition, antiviral)Experimentally validate the predicted biological activity. nih.gov
6. Optimization Re-run steps 1-3 with modified structuresSynthesize and test new derivativesRefine molecular structure for improved properties based on feedback.

This integrated approach will be instrumental in systematically exploring the chemical space around this compound, leading to the rational design of new molecules with tailored properties for specific applications in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 1-(4-Nitrobenzyl)-1H-benzotriazole, and what key reaction conditions should be controlled?

The primary synthesis involves nucleophilic aromatic substitution (SNAr) between 1H-benzotriazole and 1-chloro-2-nitroarenes in dimethylformamide (DMFA) with potassium carbonate (K₂CO₃) at elevated temperatures (~110°C) . Key conditions include:

  • Temperature control : Higher temperatures (>80°C) increase alkylation by-products during reduction steps .
  • Acid concentration : Use of 18% HCl minimizes side reactions, while 36% HCl promotes alkylation with alcohols (e.g., isopropanol) .
  • Solvent selection : Aqueous-alcoholic media (e.g., isopropanol/water) optimizes reduction efficiency with tin(II) chloride .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Characteristic peaks in DMSO-d₆ include aromatic protons (δ 7.0–8.7 ppm) and nitrobenzyl methylene (δ ~5.7 ppm for NH₂ groups in reduced derivatives) .
  • HRMS : Accurate mass analysis (e.g., m/z 313.2845 for C₁₅H₁₂N₄O₄) confirms molecular formula .
  • TLC monitoring : Ethyl acetate/hexane (7:1) eluent distinguishes target compounds (Rf ~0.3) from azoxy by-products .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Light sensitivity : Store in amber vials to prevent nitro group degradation.
  • Moisture control : Use desiccants to avoid hydrolysis of the benzotriazole ring .
  • Temperature : Long-term storage at –20°C in inert atmospheres (e.g., N₂) minimizes oxidative decomposition .

Advanced Questions

Q. What mechanistic insights explain the formation of azoxy by-products during the reduction of nitroaryl benzotriazole derivatives?

Azoxy compounds form via incomplete nitro group reduction under low HCl concentrations (<18%). The mechanism involves:

  • Dimerization : Two nitroso intermediates condense to form azoxy linkages.
  • Radical scavenging : Hydroxyl radicals (•OH) from ozonolysis or Fenton-like reactions may accelerate this pathway .
  • Isotopic labeling : Stable isotope-labeled 1H-benzotriazole (e.g., ¹⁵N) can track intermediates via Q-TOF MS .

Q. How do variations in HCl concentration and temperature influence the selectivity between main and side reactions in the reduction process?

  • Low HCl (≤18%) : Favors azoxy by-products due to partial reduction and condensation .
  • High HCl (36%) : Promotes alkylation of amino intermediates with alcohols (e.g., isopropanol → isopropylamino derivatives) .
  • Temperature optimization : Reactions at 60–70°C balance reduction efficiency and by-product suppression. Elevated temperatures (>80°C) increase alkylation rates .

Q. What analytical strategies differentiate this compound from structurally similar imidazole derivatives?

  • NMR chemical shifts : Benzotriazole derivatives exhibit distinct aromatic proton splitting (e.g., td at δ 7.58–7.72 ppm) compared to imidazoles .
  • Reactivity assays : Benzotriazoles undergo regioselective substitution at N1, whereas imidazoles react at N3 under similar conditions .
  • HRMS fragmentation : Diagnostic fragments (e.g., m/z 279.2398 for C₁₃H₁₀F₃N₄) confirm benzotriazole backbone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.